3-Bromo-N-(tert-butyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-N-(tert-butyl)benzamide and related compounds has been described in several studies. A notable approach involves a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile synthesis method that features a selective Sandmeyer reaction, allowing for significant yields (Bobko, Kaura, Evans, & Su, 2012). Another study highlighted the use of tert-butyl nitrite (TBN) as a multitask reagent for controlled synthesis and functional group interconversion, showcasing the broad substrate scope and efficiency of the methodology (Yedage & Bhanage, 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-(tert-butyl)benzamide and similar compounds has been elucidated through various analytical techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, providing insight into their crystal packing and stabilization energies. These analyses reveal that hydrogen bonds and π-interactions play crucial roles in stabilizing the molecular assemblies (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-Bromo-N-(tert-butyl)benzamide showcase its reactivity and potential as a synthetic intermediate. The enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination highlights its utility in producing stereochemically complex structures. This methodology underscores the compound's applicability in synthesizing molecules with specific stereochemical configurations, crucial for pharmaceutical applications (Barrett & Miller, 2013).
Physical Properties Analysis
The physical properties of 3-Bromo-N-(tert-butyl)benzamide, such as solubility, melting point, and stability, are critical for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 3-Bromo-N-(tert-butyl)benzamide, including its reactivity, functional group transformations, and role as an intermediate in organic synthesis, have been explored. Studies have demonstrated its versatility in forming C-N bonds, hydrolysis reactions, and its use in the synthesis of complex organic molecules, showcasing its broad utility in organic chemistry (Herath & Cosford, 2010).
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds, including “3-Bromo-N-(tert-butyl)benzamide”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Drug Development
- Scientific Field : Pharmacology
- Application Summary : The N-tert-butyl amide group, which is found in “3-Bromo-N-(tert-butyl)benzamide”, is present in many drugs such as finasteride, nelfinavir, and CPI-1189 .
- Methods of Application : The specific methods of application in drug development are not provided in the source .
- Results : Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Inhibition of Smo Protein
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Inhibition of Smo Protein
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .
properties
IUPAC Name |
3-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANCXBUPLNOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345270 | |
Record name | N-t-Butyl 3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)benzamide | |
CAS RN |
42498-39-5 | |
Record name | N-t-Butyl 3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.